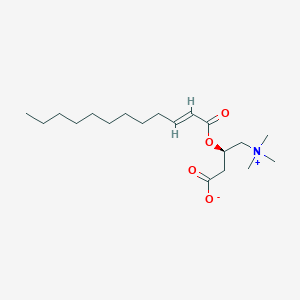
trans-2-Dodecenoyl-L-carnitine, analytical standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Dodecenoyl-L-carnitine: is a medium-chain acylcarnitine that belongs to the class of acylcarnitines. It is primarily produced from L-carnitine, which plays a crucial role in fatty acid metabolic pathways. This compound acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix, where they undergo β-oxidation to acetyl CoA to obtain usable energy via the citric acid cycle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Dodecenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-dodecenoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of trans-2-Dodecenoyl-L-carnitine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the purification steps are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-Dodecenoyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
Chemistry: trans-2-Dodecenoyl-L-carnitine is used as an analytical reference standard for the quantification of the analyte in biological samples using techniques such as gas chromatography coupled to mass spectrometry (GC-MS) and high-performance liquid chromatography/tandem quadrupole mass spectrometry (HPLC-TQMS) .
Biology: In biological research, trans-2-Dodecenoyl-L-carnitine serves as a specific diagnostic metabolite biomarker. It is used to determine the presence of very-long-chain acyl CoA dehydrogenase (VLCAD) deficiency in biological samples .
Medicine: In medical research, trans-2-Dodecenoyl-L-carnitine is used to study metabolic disorders and mitochondrial function. It helps in understanding the role of acylcarnitines in fatty acid metabolism and energy production .
Industry: In the industrial sector, trans-2-Dodecenoyl-L-carnitine is used in the production of dietary supplements and pharmaceuticals that target metabolic and mitochondrial disorders .
Mécanisme D'action
trans-2-Dodecenoyl-L-carnitine exerts its effects by acting as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix. This process is essential for the β-oxidation of fatty acids to acetyl CoA, which then enters the citric acid cycle to produce energy. The molecular targets involved in this process include carnitine acyltransferases and acyl-CoA dehydrogenases .
Comparaison Avec Des Composés Similaires
- trans-2-Tetradecenoyl-L-carnitine
- cis-9-Tetradecenoyl-L-carnitine hydrochloride
- trans-2-Decenoyl-L-carnitine
Comparison: trans-2-Dodecenoyl-L-carnitine is unique due to its specific role as a diagnostic metabolite biomarker for VLCAD deficiency. While other acylcarnitines also participate in fatty acid metabolism, trans-2-Dodecenoyl-L-carnitine’s specific structure and function make it particularly valuable in clinical and research settings .
Propriétés
Formule moléculaire |
C19H35NO4 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
(3R)-3-[(E)-dodec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C19H35NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h13-14,17H,5-12,15-16H2,1-4H3/b14-13+/t17-/m1/s1 |
Clé InChI |
OWRLUKFWNGLGIE-TUQDCPSNSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






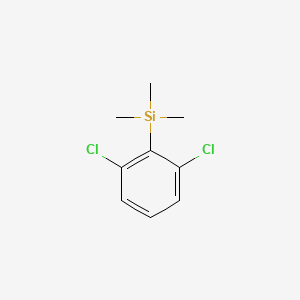
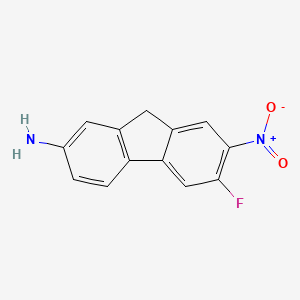


![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)

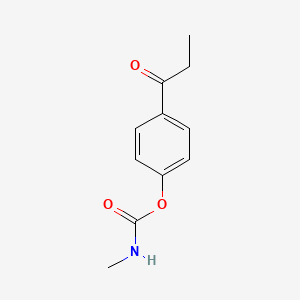

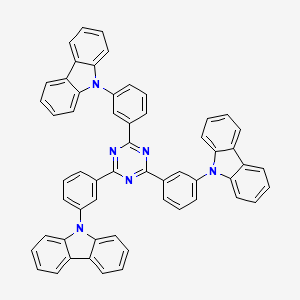
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
